molecular formula C15H20N4O2 B4564214 N-cyclohexyl-3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolecarboxamide

N-cyclohexyl-3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolecarboxamide

Cat. No.: B4564214
M. Wt: 288.34 g/mol
InChI Key: WKVYPQVLCRKWPS-UHFFFAOYSA-N
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Description

N-cyclohexyl-3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolecarboxamide is a useful research compound. Its molecular formula is C15H20N4O2 and its molecular weight is 288.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 288.15862589 g/mol and the complexity rating of the compound is 373. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • Regioselectivity in Synthesis : The regioselectivity of 1,3-dipolar cycloadditions plays a critical role in the synthesis of isoxazoline and pyrrolo[3,4-d]isoxazole-4,6-dione derivatives, including compounds related to N-cyclohexyl-3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolecarboxamide. These derivatives exhibit significant antimicrobial activity, suggesting their potential as novel therapeutic agents (Zaki, Sayed, & Elroby, 2016).

  • Antimicrobial and Antitumor Potential : Novel substituted pyrazoles and isoxazoles, synthesized through various synthetic routes, have been evaluated for their antimicrobial properties. These compounds, by virtue of their structural similarity to this compound, underscore the compound's relevance in developing antimicrobial agents. Additionally, some derivatives have shown promising antitumor activity, further expanding the compound's potential applications in medicinal chemistry (Biradar et al., 2009).

Molecular Docking and Cytotoxicity Studies

  • Molecular Docking : The process of molecular docking has been utilized to predict the interaction of pyrazole derivatives with biological targets. This method provides insights into the potential therapeutic applications of compounds like this compound, enabling the identification of promising candidates for further drug development (Fahim, Elshikh, & Darwish, 2019).

  • Cytotoxicity Evaluation : Synthesized derivatives have been subjected to cytotoxicity studies to evaluate their efficacy against cancer cell lines. Such studies are crucial for determining the therapeutic potential of new compounds, including this compound, in oncology (Reddy et al., 2017).

Properties

IUPAC Name

N-cyclohexyl-3-(1,5-dimethylpyrazol-4-yl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c1-10-12(9-16-19(10)2)13-8-14(21-18-13)15(20)17-11-6-4-3-5-7-11/h8-9,11H,3-7H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKVYPQVLCRKWPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C2=NOC(=C2)C(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.